molecular formula C9H14O2 B062372 1-Methylcyclopentyl prop-2-enoate CAS No. 178889-49-1

1-Methylcyclopentyl prop-2-enoate

Cat. No.: B062372
CAS No.: 178889-49-1
M. Wt: 154.21 g/mol
InChI Key: QOTUZLQBNYANGA-UHFFFAOYSA-N
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Description

1-Methylcyclopentyl prop-2-enoate is an organic compound with the molecular formula C9H14O2.

Scientific Research Applications

1-Methylcyclopentyl prop-2-enoate has been studied for its role in drug development, particularly as an anticancer and anti-inflammatory agent. It has shown potential in preclinical studies, and clinical trials are ongoing to evaluate its safety and efficacy in humans. Additionally, it is used in the synthesis of photoresist materials for photolithography in the semiconductor industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylcyclopentyl prop-2-enoate can be synthesized through the esterification of 1-methylcyclopentanol with acrylic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-Methylcyclopentyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the enoate group to an alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The enoate group can participate in nucleophilic substitution reactions, forming different esters or amides depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Saturated alkanes.

    Substitution: Various esters and amides.

Mechanism of Action

The enoate group in 1-Methylcyclopentyl prop-2-enoate is highly reactive, allowing it to participate in numerous chemical transformations. The compound exerts its effects by interacting with molecular targets such as enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Methyl acrylate: Similar in structure but lacks the cyclopentyl group.

    Ethyl acrylate: Similar in structure but has an ethyl group instead of a cyclopentyl group.

    Cyclopentyl acrylate: Similar but lacks the methyl group on the cyclopentyl ring.

Uniqueness

1-Methylcyclopentyl prop-2-enoate is unique due to the presence of both a cyclopentyl ring and a methyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications.

Properties

IUPAC Name

(1-methylcyclopentyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-8(10)11-9(2)6-4-5-7-9/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTUZLQBNYANGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571428
Record name 1-Methylcyclopentyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178889-49-1
Record name 1-Methylcyclopentyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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